molecular formula C47H64N5O9PSi B8024804 Ac-rC Phosphoramidite

Ac-rC Phosphoramidite

Cat. No.: B8024804
M. Wt: 902.1 g/mol
InChI Key: QKWKXYVKGFKODW-YOEDQOPESA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of DMT-2’O-TBDMS-rC(ac) Phosphoramidite involves several steps:

Chemical Reactions Analysis

DMT-2’O-TBDMS-rC(ac) Phosphoramidite undergoes several types of chemical reactions:

Scientific Research Applications

DMT-2’O-TBDMS-rC(ac) Phosphoramidite is widely used in scientific research, particularly in the synthesis of RNA oligonucleotides. These oligonucleotides are used in various applications:

Mechanism of Action

The mechanism of action of DMT-2’O-TBDMS-rC(ac) Phosphoramidite involves its incorporation into RNA oligonucleotides during synthesis. The compound’s protective groups ensure that the correct sequence is synthesized by preventing unwanted side reactions. Once the oligonucleotide is synthesized, the protective groups are removed, and the RNA is ready for use in various applications .

Comparison with Similar Compounds

DMT-2’O-TBDMS-rC(ac) Phosphoramidite is unique due to its high purity and consistent performance. Similar compounds include:

    DMT-2’O-MOE-rA(bz) Phosphoramidite: Used for the synthesis of RNA oligonucleotides with a 2’-O-methoxyethyl group.

    DMT-2’O-Methyl-rA(bz) Phosphoramidite: Used for the synthesis of RNA oligonucleotides with a 2’-O-methyl group.

    DMT-2’O-TBDMS-rG(ib) Phosphoramidite: Used for the synthesis of RNA oligonucleotides with a guanosine base

Biological Activity

Ac-rC Phosphoramidite, an acetylated form of ribonucleoside cytidine, is a significant compound in the field of molecular biology, particularly in the synthesis of oligoribonucleotides. This article explores its biological activity, applications, and relevant research findings.

Chemical Characteristics

  • Molecular Formula : C₃₈₁₃C₉H₆₄N₅O₉P
  • Molecular Weight : Approximately 955.18 g/mol
  • CAS Number : 121058-88-6

This compound is characterized by its high purity and stability under specified storage conditions, making it suitable for various biochemical applications .

Biological Activity Overview

The primary biological activity of this compound is its role in synthesizing RNA sequences. It serves as a building block for oligoribonucleotides, which are essential for various research applications including gene expression analysis, RNA interference studies, and metabolic tracing.

Key Functions:

  • RNA Synthesis : this compound is utilized to create oligonucleotides that can be incorporated into RNA strands.
  • Metabolic Tracing : The carbon-13 labeling allows researchers to trace the incorporation and behavior of nucleotides within biological systems.
  • Gene Regulation : Oligonucleotides synthesized from this compound can bind to specific target proteins, influencing gene regulation mechanisms.

Applications in Research

This compound has multiple applications in molecular biology:

  • Oligoribonucleotide Synthesis : Used for creating modified RNA sequences that can enhance stability and efficacy.
  • Phosphorodithioate Modification : This modification improves the resistance of RNA to nucleases, making it useful in therapeutic applications .
  • Nuclear Magnetic Resonance (NMR) Studies : The isotopic labeling aids in detailed studies of molecular interactions at an atomic level.

Study 1: Anomalous Reverse Transcription

Wipapat Kladwang et al. (2020) investigated the effects of chemical modifications on polyadenosine stretches during reverse transcription. The study highlighted how this compound could influence the fidelity of reverse transcription processes, showcasing its potential in designing more effective RNA-based therapeutics .

Study 2: RNA Interference

Research conducted by various groups has demonstrated that oligonucleotides synthesized with this compound exhibit enhanced binding affinity towards complementary RNA sequences. This characteristic is crucial for developing RNA interference strategies aimed at gene silencing.

Comparative Analysis

The following table compares this compound with other similar phosphoramidites used in nucleic acid chemistry:

CompoundMolecular WeightIsotope LabelingKey Application
This compound955.18 g/molCarbon-13RNA synthesis and metabolic tracing
This compound-15N883.09 g/molNitrogen-15RNA metabolism studies
Other PhosphoramiditesVariesNone or VariousGeneral oligonucleotide synthesis

Properties

IUPAC Name

N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H64N5O9PSi/c1-32(2)52(33(3)4)62(58-30-16-28-48)60-42-40(59-44(43(42)61-63(11,12)46(6,7)8)51-29-27-41(49-34(5)53)50-45(51)54)31-57-47(35-17-14-13-15-18-35,36-19-23-38(55-9)24-20-36)37-21-25-39(56-10)26-22-37/h13-15,17-27,29,32-33,40,42-44H,16,30-31H2,1-12H3,(H,49,50,53,54)/t40-,42-,43-,44-,62?/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKWKXYVKGFKODW-YOEDQOPESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1O[Si](C)(C)C(C)(C)C)N2C=CC(=NC2=O)NC(=O)C)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N(C(C)C)P(OCCC#N)O[C@@H]1[C@H](O[C@H]([C@@H]1O[Si](C)(C)C(C)(C)C)N2C=CC(=NC2=O)NC(=O)C)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H64N5O9PSi
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

902.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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